molecular formula C37H62N2O29 B14419358 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose CAS No. 84280-28-4

5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose

Cat. No.: B14419358
CAS No.: 84280-28-4
M. Wt: 998.9 g/mol
InChI Key: JTFSWAXKFBZNJE-IXANPYFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of the repeating unit of Streptococcal polysaccharide Ia group B involves complex glycosylation strategies. One method utilizes on-site elongation and dual glycosylation to construct sialotrisaccharide branches based on a hexasaccharide containing adjacent 3,4-di-branched galactose units . Another approach employs a convergent [2 + 3] glycosylation strategy, using a sialo-disaccharide as the donor and a branched trisaccharide as the acceptor .

Industrial Production Methods

Industrial production of Streptococcal polysaccharide Ia group B typically involves the cultivation of Streptococcus agalactiae under controlled conditions. The capsular polysaccharide is then extracted and purified using various biochemical techniques .

Mechanism of Action

The capsular polysaccharide of Streptococcal polysaccharide Ia group B acts as a virulence factor by inhibiting complement opsonization and phagocytic killing. It achieves this by mimicking host antigens and interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs), thereby modulating the host immune response .

Properties

CAS No.

84280-28-4

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1

InChI Key

JTFSWAXKFBZNJE-IXANPYFWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H]([C@@H](O[C@@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)CO)CO)O)O

Origin of Product

United States

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